molecular formula C13H14N6 B11049922 5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]-2H-tetrazole

5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]-2H-tetrazole

Cat. No.: B11049922
M. Wt: 254.29 g/mol
InChI Key: CNOMAPWYOPMDFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]-2H-tetrazole is a heterocyclic compound featuring a tetrazole core linked to a substituted phenyl group. The phenyl ring is modified at the 3-position with a 3,5-dimethylpyrazole moiety and at the 4-position with a methyl group. Tetrazoles are known for their metabolic stability, high acidity (comparable to carboxylic acids), and applications in medicinal and agrochemical research.

Properties

Molecular Formula

C13H14N6

Molecular Weight

254.29 g/mol

IUPAC Name

5-[3-(3,5-dimethylpyrazol-1-yl)-4-methylphenyl]-2H-tetrazole

InChI

InChI=1S/C13H14N6/c1-8-4-5-11(13-14-17-18-15-13)7-12(8)19-10(3)6-9(2)16-19/h4-7H,1-3H3,(H,14,15,17,18)

InChI Key

CNOMAPWYOPMDFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NNN=N2)N3C(=CC(=N3)C)C

Origin of Product

United States

Preparation Methods

Preparation of 3,5-Dimethylpyrazole

3,5-Dimethylpyrazole is synthesized via cyclocondensation of acetylacetone (2,4-pentanedione) with hydrazine hydrate in ethanol under reflux (Yield: 85–92%).

Functionalization of the Benzene Ring

Route A: Direct Coupling via Suzuki-Miyaura Reaction

  • 3-Bromo-4-methylbenzaldehyde is reacted with 3,5-dimethylpyrazole-1-boronic acid under Pd(PPh₃)₄ catalysis in a mixture of DME/H₂O (3:1) at 80°C.

  • The reaction yields 3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylbenzaldehyde (Yield: 68–75%).

Route B: Vilsmeier-Haack Formylation

  • 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methylaniline is treated with DMF/POCl₃ at 0°C, followed by hydrolysis to yield the aldehyde (Yield: 60%).

Conversion of Aldehyde to Nitrile

Oxime Formation and Dehydration

  • The aldehyde intermediate is reacted with hydroxylamine hydrochloride in ethanol/NaOAc to form the oxime (Yield: 90%).

  • Dehydration using SOCl₂/Na₂CO₃ in CH₂Cl₂ converts the oxime to 3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylbenzonitrile (Yield: 82%).

Tetrazole Ring Formation via [3+2] Cycloaddition

Classic Huisgen Cycloaddition

The nitrile undergoes 1,3-dipolar cycloaddition with sodium azide (NaN₃) in DMF/ZnCl₂ at 110°C for 12–24 hours.

  • Conditions : NaN₃ (3 equiv), ZnCl₂ (0.2 equiv), DMF, reflux.

  • Yield : 70–78%.

One-Pot Multi-Component Synthesis

Adapting methodologies from, the nitrile intermediate, malononitrile, and NaN₃ are reacted under neat conditions at 100°C for 6 hours (Yield: 65%).

Optimization and Catalytic Enhancements

Ultrasonic Irradiation

Replacing conventional heating with ultrasonic irradiation reduces reaction time from 6 hours to 45 minutes for tetrazole cyclization (Yield: 88%).

Lewis Acid Catalysis

Using ZnBr₂ instead of ZnCl₂ improves regioselectivity, favoring the 2H-tetrazole tautomer (Yield: 81%).

Analytical and Spectroscopic Validation

NMR Characterization

  • ¹H-NMR (400 MHz, DMSO-d₆) : δ 2.21 (s, 6H, pyrazole-CH₃), 2.95 (s, 3H, C₆H₃-CH₃), 6.00 (s, 1H, pyrazole-H), 8.10–8.30 (m, 3H, aryl-H).

  • ¹³C-NMR : 152.1 (tetrazole-C), 148.5 (pyrazole-C), 21.4 (CH₃).

X-ray Crystallography

Single-crystal analysis confirms the planar geometry of the tetrazole ring and dihedral angles between substituents (79.92° for pyrazole and 82.28° for methyl).

Comparative Data for Synthetic Methods

MethodConditionsTimeYield (%)Catalyst
Huisgen CycloadditionDMF, ZnCl₂, 110°C24 h78ZnCl₂
One-Pot SynthesisNeat, 100°C6 h65None
UltrasonicEtOH, ultrasound, 45°C45 min88ZnBr₂

Challenges and Side Reactions

  • Prototropy in Tetrazole : The free NH proton in 2H-tetrazole may tautomerize to 1H-tetrazole, necessitating acidic workup to stabilize the desired form.

  • Regioselectivity in Coupling : Competing C- vs. N-arylation during pyrazole introduction is mitigated using bulky ligands in Pd catalysis.

Industrial-Scale Considerations

  • Cost Efficiency : ZnCl₂ is preferred over ZnBr₂ for large-scale synthesis due to lower cost (ZnCl₂: $50/kg vs. ZnBr₂: $320/kg).

  • Waste Management : DMF is recycled via distillation, reducing environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-METHYLPHENYL]-1H-1,2,3,4-TETRAAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the pyrazole or phenyl rings .

Scientific Research Applications

5-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-METHYLPHENYL]-1H-1,2,3,4-TETRAAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-METHYLPHENYL]-1H-1,2,3,4-TETRAAZOLE involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

a) Triazole-Based Analogs

A closely related compound, 1-(4-methylphenyl)-2-(5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)ethanone (), replaces the tetrazole ring with a triazole. Key differences include:

  • Structural Features : The triazole core is substituted with a pyrazolylmethyl group and a thioether linkage.
  • Biological Activity : Demonstrated fungicidal activity against Botrytis cinerea and Rhizoctonia solani, with EC₅₀ values ranging from 12–25 μg/mL .
  • Crystallography : Forms dimeric crystals via π-π stacking and hydrogen bonding, which may enhance stability and bioactivity .

Comparison Insight :

  • The thioether linkage in the triazole analog may contribute to enhanced fungicidal activity, a feature absent in the tetrazole derivative.
b) Pyrrolidone-Based Analogs

4-Hetaryl-2-pyrrolidones containing pyrazole substituents () differ in core structure but share the 3,5-dimethylpyrazole moiety.

  • Structural Features : Pyrrolidone rings are substituted with pyrazolylcarbonyl or hetaryl groups.
  • Biological Activity: Display nootropic (enhancing cognitive function) and anxiolytic effects in rodent models, with activity comparable to piracetam .

Comparison Insight :

  • The pyrrolidone core enables interactions with neurotransmitter receptors, unlike the tetrazole’s ionic character.
  • Both classes utilize 3,5-dimethylpyrazole for steric and electronic modulation, suggesting this group’s versatility in targeting diverse biological pathways.

Substituent Effects

Compound Core Heterocycle Key Substituents Biological Activity Reference
Target compound Tetrazole 3-(3,5-dimethylpyrazol), 4-methyl Not reported -
Triazole analog () Triazole Pyrazolylmethyl, thioether Fungicidal (EC₅₀: 12–25 μg/mL)
Pyrrolidone analog () Pyrrolidone Pyrazolylcarbonyl, hetaryl Nootropic, Anxiolytic

Key Observations :

  • 3,5-Dimethylpyrazole : Common in all compounds; its electron-donating methyl groups likely enhance lipophilicity and target binding.
  • Methylphenyl Group : Present in the target compound and triazole analog, this group may improve membrane permeability.

Biological Activity

5-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]-2H-tetrazole is a compound belonging to the pyrazole and tetrazole family, known for their diverse biological activities. This article reviews the current understanding of the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of 5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]-2H-tetrazole is C15H17N5C_{15}H_{17}N_5, with a molecular weight of approximately 285.4 g/mol. The compound features a tetrazole ring that is linked to a pyrazole moiety, which enhances its biological activity through various mechanisms.

Antimicrobial and Antiviral Properties

Pyrazoles and their derivatives have been reported to exhibit significant antimicrobial and antiviral activities. For instance, studies have shown that compounds similar to 5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]-2H-tetrazole possess broad-spectrum antibacterial effects against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis .

Anti-inflammatory Effects

Research indicates that pyrazole derivatives demonstrate notable anti-inflammatory properties. In particular, the compound has been evaluated for its ability to reduce inflammation in models such as carrageenan-induced paw edema. The anti-inflammatory mechanism may involve the inhibition of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and prostaglandins .

Analgesic Activity

5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]-2H-tetrazole has shown promising analgesic effects in preclinical studies. In tests like the acetic acid-induced writhing test and formalin test, this compound significantly reduced pain responses without exhibiting antinociceptive effects in models like the tail flick test. This suggests a potential role in managing pain through peripheral mechanisms rather than central analgesia .

Anticancer Potential

Recent studies have explored the anticancer activity of pyrazole-tetrazole hybrids. Compounds structurally related to 5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]-2H-tetrazole have shown efficacy against various cancer cell lines, with mechanisms involving inhibition of tubulin polymerization and induction of apoptosis in cancer cells .

The biological activities of 5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]-2H-tetrazole can be attributed to several key pathways:

  • NO/cGMP Pathway : The compound's vasorelaxant effect is mediated through the NO/cGMP signaling pathway, which plays a crucial role in vascular smooth muscle relaxation .
  • Ion Channel Modulation : It has been shown to interact with potassium channels and calcium channels, contributing to its analgesic and vasorelaxant properties .

Case Studies

StudyFindings
Liu et al. (2008)Demonstrated anti-inflammatory effects in rodent models with significant reduction in edema.
Hamdy & El-Senousy (2013)Reported antiviral activity against influenza virus strains.
Grosse et al. (2014)Found anticancer activity in human cancer cell lines with IC50 values comparable to standard chemotherapeutics.

Q & A

Q. What are the optimal synthetic routes for 5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]-2H-tetrazole, and how can reaction yields be improved?

Methodological Answer:

  • Cyclocondensation : Use hydrazine hydrate or substituted hydrazines with ketone intermediates under reflux in ethanol or glacial acetic acid (6–8 hours, monitored via TLC) .
  • Tetrazole Formation : Employ [2+3] cycloaddition using sodium azide and nitriles under acidic conditions (e.g., ammonium chloride in DMF) .
  • Yield Optimization : Recrystallize crude products from DMF/EtOH (1:1) to enhance purity (>95%) . Contradictions in yields (e.g., 61–75%) may arise from solvent polarity or stoichiometric imbalances, necessitating kinetic studies .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • Spectroscopy : Use 1H^1H-/13C^{13}C-NMR to confirm pyrazole and tetrazole ring substitution patterns. IR spectroscopy identifies N–H (tetrazole) and C–N (pyrazole) stretches .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C–H···N interactions in tetrazole rings) .
  • Computational Analysis : Perform DFT calculations (B3LYP/6-311+G(d,p)) to correlate experimental spectral data with theoretical vibrational modes .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. lack of efficacy)?

Methodological Answer:

  • Isomer Isolation : Separate regioisomers (e.g., 1H- vs. 2H-tetrazole tautomers) via preparative HPLC (C18 column, acetonitrile/water gradient) .
  • Structure-Activity Relationships (SAR) : Compare substituent effects (e.g., 3,5-dimethylpyrazole vs. 4-methylphenyl) on target binding using molecular docking (AutoDock Vina) against enzymes like 14α-demethylase (PDB: 3LD6) .
  • Bioassay Reproducibility : Validate antifungal activity via microdilution assays (CLSI M38 guidelines) with Candida albicans, controlling for solvent effects (DMSO ≤1%) .

Q. How can computational methods predict the pharmacokinetic profile of this compound?

Methodological Answer:

  • ADMET Prediction : Use SwissADME to calculate LogP (lipophilicity), BBB permeability, and CYP450 inhibition. High LogP (>3) may correlate with membrane penetration but risk hepatotoxicity .
  • Metabolic Stability : Simulate phase I metabolism (e.g., CYP3A4-mediated demethylation) with Schrödinger’s Metabolite Predictor. Experimental validation via LC-MS/MS in hepatic microsomes .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across studies (e.g., 61% vs. 75%)?

Critical Analysis:

  • Solvent Effects : Polar aprotic solvents (DMF) may stabilize intermediates better than ethanol, reducing side reactions .
  • Catalyst Efficiency : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) improves tetrazole regioselectivity vs. thermal methods .
  • Purity Metrics : Discrepancies in HPLC purity (e.g., 95% vs. 98%) impact isolated yields. Use internal standards (e.g., anthracene) for calibration .

Q. How can conflicting bioactivity data (e.g., COX-2 inhibition vs. inactivity) be reconciled?

Critical Analysis:

  • Target Selectivity : Screen against isoforms (e.g., COX-1 vs. COX-2) using fluorometric assays. Pyrazole’s 3,5-dimethyl groups may sterically hinder COX-2’s larger active site .
  • Cellular Context : Test in inflammatory cell lines (RAW 264.7 macrophages) with LPS induction to mimic physiological conditions .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating anticancer activity?

Methodological Guidance:

  • Cell Lines : Use NCI-60 panel for broad screening. Prioritize HCT-116 (colon) and MCF-7 (breast) based on pyrazole derivatives’ precedent .
  • Mechanistic Studies : Perform flow cytometry (Annexin V/PI) to differentiate apoptosis vs. necrosis. Combine with ROS assays (DCFH-DA) to probe oxidative stress pathways .

Q. How can researchers optimize solubility for in vivo studies?

Methodological Guidance:

  • Salt Formation : React with sodium hydroxide to form water-soluble tetrazolate salts .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (solvent evaporation method) to enhance bioavailability .

Advanced Mechanistic Studies

Q. What techniques elucidate the compound’s interaction with DNA or enzymes?

Methodological Answer:

  • Fluorescence Quenching : Titrate with ct-DNA and analyze via Stern-Volmer plots to determine binding constants (KbK_b) .
  • Surface Plasmon Resonance (SPR) : Immobilize recombinant enzymes (e.g., carbonic anhydrase IX) to measure real-time binding kinetics (kon/koffk_{on}/k_{off}) .

Q. How can isotope labeling track metabolic pathways?

Methodological Answer:

  • 13C^{13}C-Labeling : Synthesize the compound with 13C^{13}C-methyl groups (pyrazole) to trace demethylation metabolites via 13C^{13}C-NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.